molecular formula C10H3Cl3F2N2 B13095354 2,4-Difluoro-5-(2,4,6-trichlorophenyl)pyrimidine

2,4-Difluoro-5-(2,4,6-trichlorophenyl)pyrimidine

Cat. No.: B13095354
M. Wt: 295.5 g/mol
InChI Key: VFLGYMSURUZJPB-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-(2,4,6-trichlorophenyl)pyrimidine is a chemical compound with the molecular formula C10H3Cl3F2N2. It is a pyrimidine derivative characterized by the presence of fluorine and chlorine atoms on its aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-(2,4,6-trichlorophenyl)pyrimidine typically involves the reaction of 2,4,6-trichlorophenylamine with a fluorinated pyrimidine precursor. One common method is the nucleophilic aromatic substitution reaction, where the fluorine atoms are introduced into the pyrimidine ring under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for yield and purity, often involving the use of advanced catalysts and reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-(2,4,6-trichlorophenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation reactions can produce pyrimidine oxides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-(2,4,6-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and chlorine atoms on the aromatic ring enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. This compound can affect various biochemical pathways, making it a valuable tool in research and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-5-(2,4,6-trichlorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of fluorine and chlorine atoms enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H3Cl3F2N2

Molecular Weight

295.5 g/mol

IUPAC Name

2,4-difluoro-5-(2,4,6-trichlorophenyl)pyrimidine

InChI

InChI=1S/C10H3Cl3F2N2/c11-4-1-6(12)8(7(13)2-4)5-3-16-10(15)17-9(5)14/h1-3H

InChI Key

VFLGYMSURUZJPB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C2=CN=C(N=C2F)F)Cl)Cl

Origin of Product

United States

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